molecular formula C18H16BrN3O2S B2632436 N-(4-bromophenyl)-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide CAS No. 688335-88-8

N-(4-bromophenyl)-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide

Cat. No.: B2632436
CAS No.: 688335-88-8
M. Wt: 418.31
InChI Key: LCPISQNHPQEYSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a synthetic acetamide derivative featuring a brominated aryl group, a methoxyphenyl-substituted imidazole ring, and a sulfanyl linker. Its structure combines halogen (bromine) and methoxy substituents, which are known to influence lipophilicity, electronic properties, and binding affinity to biological targets .

Properties

IUPAC Name

N-(4-bromophenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3O2S/c1-24-16-8-6-15(7-9-16)22-11-10-20-18(22)25-12-17(23)21-14-4-2-13(19)3-5-14/h2-11H,12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCPISQNHPQEYSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Introduction of the Methoxyphenyl Group: This step involves the reaction of the imidazole derivative with 4-methoxybenzyl chloride under basic conditions.

    Attachment of the Bromophenyl Group: The final step includes the coupling of the intermediate with 4-bromophenyl acetic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like KMnO4.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like Pd/C and hydrogen gas.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: Pd/C catalyst with hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(4-bromophenyl)-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The imidazole ring can interact with metal ions or enzymes, potentially inhibiting their activity. The bromophenyl and methoxyphenyl groups can enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related acetamide derivatives, focusing on substituent effects, biological activity, and physicochemical properties.

Structural Analogues with Halogen and Heterocyclic Modifications

Compound Name Key Structural Features Molecular Weight Biological Activity/Findings Reference
N-(4-bromophenyl)-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide (Target) 4-bromophenyl, 4-methoxyphenyl-imidazole, sulfanylacetamide linker ~463.3* Not explicitly reported in evidence; inferred potential for enzyme inhibition or anticancer activity
2-{[1-Allyl-5-(4-bromophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide 4-bromophenyl-imidazole, allyl group, 4-chlorophenyl acetamide 462.79 No activity data provided; structural similarity suggests comparable reactivity
N-(Benzofuran-5-yl)-2-((4-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetamide (21) Benzofuran substituent, 4-bromophenyl-imidazole ~466.3 Synthesized as IMPDH inhibitor; 96% yield via thiol-acetamide coupling
N-(4-chlorophenyl)-2-{[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide Dual 4-chlorophenyl groups 494.55 Halogen variation (Cl vs. Br) may alter lipophilicity and target affinity
2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide Simpler acetamide lacking imidazole; 4-bromophenyl and difluorophenyl groups 328.15 Crystal structure shows twisted aryl planes and N–H⋯O hydrogen bonding

*Calculated based on similar compounds in evidence.

Key Observations

Substituent Effects on Bioactivity: The methoxy group in the target compound may enhance solubility or serve as a hydrogen-bond acceptor, contrasting with the allyl group in the analogue from , which could increase steric bulk.

Role of the Imidazole Core :

  • Imidazole-containing analogues (e.g., ) are prioritized for enzyme inhibition due to the heterocycle’s ability to coordinate metals or engage in π-π interactions. In contrast, simpler acetamides (e.g., ) lack this feature, limiting their pharmacological versatility.

Synthetic Accessibility :

  • The target compound likely follows a synthesis pathway similar to , involving coupling of a thiol-functionalized imidazole with a bromophenyl acetamide. Yields >95% are achievable under optimized conditions .

Crystallographic Insights :

  • Analogues like 2-(4-bromophenyl)-N-(3,4-difluorophenyl)acetamide exhibit dihedral angles (66.4° between aryl rings) and hydrogen-bonded packing, which may influence the target compound’s crystallinity and stability.

Biological Activity

N-(4-bromophenyl)-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an anticancer and antifungal agent. This article explores the biological activity of this compound, focusing on its mechanisms of action, molecular targets, and relevant research findings.

Chemical Structure and Properties

The compound features a bromophenyl group, a methoxyphenyl group, and an imidazole ring, which are critical for its biological activity. Its molecular formula is C19H18BrN3O2SC_{19}H_{18}BrN_3O_2S with a molecular weight of 404.33 g/mol. The presence of the imidazole ring suggests potential interactions with various biological targets.

Molecular Targets:
this compound interacts with enzymes that have imidazole-binding sites. This interaction can lead to the inhibition of enzyme activity, affecting cellular pathways related to cell proliferation and apoptosis , making it a candidate for anticancer therapy.

Biological Pathways:
The compound may influence several biological pathways:

  • Cell Cycle Regulation: By inhibiting specific kinases or phosphatases involved in cell cycle progression.
  • Apoptotic Pathways: Inducing apoptosis in cancer cells through the activation of caspases or modulation of Bcl-2 family proteins.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance:

  • In vitro studies have shown that imidazole derivatives can inhibit the growth of various cancer cell lines, including breast and renal cancer cells. One study reported that hybrid compounds containing imidazole showed selective antitumor activity against renal cancer A498 and breast cancer MDA-MB-468 cells .

Antifungal Activity

The imidazole ring is also known for its antifungal properties. Compounds containing this moiety have been studied for their ability to inhibit fungal growth by disrupting cell membrane integrity or inhibiting ergosterol synthesis.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
N-(4-bromophenyl)acetamideLacks imidazole and methoxy groupsLimited biological activity
N-(4-methoxyphenyl)acetamideLacks bromophenyl and imidazole groupsModerate activity against some cancer cell lines
2-mercaptoimidazole derivativesSimilar imidazole structureExhibits varying degrees of anticancer activity

The uniqueness of this compound lies in the combination of its substituents, which enhance its potential as a therapeutic agent compared to simpler analogs.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of similar compounds:

  • Synthesis and Evaluation: A study synthesized hybrid imidazole derivatives showing promising anticancer activity against specific cancer types, indicating that modifications in the imidazole structure can significantly affect biological outcomes .
  • Mechanistic Insights: Research into the mechanism of action revealed that these compounds could inhibit key enzymes involved in tumor growth, suggesting a targeted approach to drug design .

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for synthesizing N-(4-bromophenyl)-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide?

Methodological Answer:
The synthesis of this compound typically involves multi-step reactions, including:

  • Step 1: Formation of the imidazole core via cyclization of thiourea derivatives or condensation of aldehydes with amines under acidic/basic conditions.
  • Step 2: Introduction of the sulfanyl-acetamide moiety through nucleophilic substitution or thiol-ene reactions.
  • Step 3: Functionalization of the phenyl rings (e.g., bromination, methoxylation) using electrophilic aromatic substitution.

Key Reaction Conditions:

ParameterOptimization StrategyReference
Solvent Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of sulfur atoms.
Catalyst Use of Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to accelerate substitutions.
Temperature Controlled heating (80–120°C) to drive cyclization without decomposition.
Purification Column chromatography (silica gel) or recrystallization from ethanol/water mixtures.

Note: Yield and purity depend on strict exclusion of moisture and oxygen in sensitive steps .

Basic: Which analytical techniques are most reliable for structural characterization of this compound?

Methodological Answer:
A combination of spectroscopic and chromatographic methods ensures accurate characterization:

TechniqueApplicationReference
NMR ¹H/¹³C NMR confirms substitution patterns on imidazole and phenyl rings.
Mass Spectrometry (MS) High-resolution MS (HRMS) validates molecular formula and detects impurities.
HPLC Reverse-phase HPLC monitors reaction progress and purity (>95% by area).
X-ray Crystallography SHELXL refinement (via SHELX suite) resolves crystal packing and bond geometries.

Tip: For ambiguous NMR signals, 2D experiments (COSY, HSQC) clarify connectivity .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?

Methodological Answer:
Discrepancies often arise from variations in assay design or compound stability. Strategies include:

  • Standardized Assays: Use established protocols (e.g., CLSI for antimicrobials, MTT for cytotoxicity) to ensure reproducibility .
  • Metabolite Analysis: LC-MS identifies degradation products that may influence activity .
  • Target Validation: Employ siRNA knockdown or CRISPR-Cas9 to confirm biological targets (e.g., enzyme inhibition in ).

Example Workflow:

Compare IC₅₀ values across multiple cell lines (e.g., HCT-116 vs. MCF-7).

Validate stability under assay conditions (pH 7.4, 37°C for 24h) via HPLC .

Cross-reference with computational docking (e.g., AutoDock Vina) to predict binding affinities .

Advanced: What computational approaches are effective for predicting target interactions and pharmacokinetics?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate interactions with enzymes (e.g., IMPDH in ) using GROMACS or AMBER.
  • QSAR Modeling: Corrogate substituent effects (e.g., bromine vs. chlorine) on bioactivity using CODESSA or MOE .
  • ADMET Prediction: SwissADME or pkCSM estimates bioavailability, CYP450 interactions, and blood-brain barrier penetration.

Case Study:

  • Docking Studies: The 4-bromophenyl group enhances hydrophobic interactions with α-glucosidase (PDB: 2ZE0), explaining antidiabetic potential .

Advanced: How does the compound’s stability and reactivity vary under different experimental conditions?

Methodological Answer:

ConditionReactivity/Stability ProfileReference
Acidic (pH <3) Imidazole ring protonation; sulfanyl group oxidation to sulfoxide.
Basic (pH >10) Acetamide hydrolysis risk; methoxyphenyl dealkylation at elevated temps.
Oxidative Sulfanyl → sulfone conversion with H₂O₂ or KMnO₄ (monitor via TLC).
Thermal Stable below 150°C; decomposition observed via DSC above 200°C.

Mitigation: Use inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) during storage .

Advanced: What challenges arise in X-ray crystallography refinement for this compound, and how are they addressed?

Methodological Answer:
Common issues include:

  • Disorder in Imidazole Rings: SHELXL’s PART instruction partitions electron density for flexible groups .
  • Twinned Crystals: Use TWINABS for data scaling and Hooft/Y parameter checks in PLATON .
  • Anisotropic Displacement: ORTEP-3 (via WinGX) visualizes ellipsoids to refine thermal parameters .

Workflow:

Collect high-resolution data (≤1.0 Å) to resolve bromine/methoxy substituents.

Apply Hirshfeld surface analysis (CrystalExplorer) to validate intermolecular interactions.

Cross-validate with DFT-optimized geometries (Gaussian 16) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.